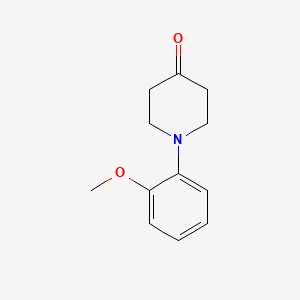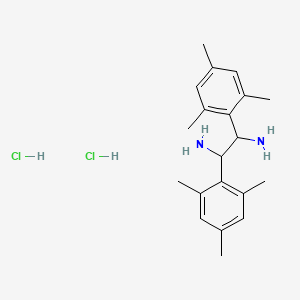
(+/-)-1,2-Bis(2,4,6-Trimethylphenyl)ethylendiamin Dihydrochlorid
Übersicht
Beschreibung
(+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride is a biochemical used for proteomics research . Its molecular formula is C20H28N2 .
Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a molecular weight of 369.37 . The compound is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Synthese von Imidazoliumsalzen
Diese Verbindung dient als vielseitiges Ausgangsmaterial für die Synthese von Imidazoliumsalzen: SIMes.HBr, SIMes.HCl, SIMes.HPF6 und SIMes.HBF4 . Imidazoliumsalze sind zu unverzichtbaren Ausgangsmaterialien in der N-heterocyclischen Carben (NHC)-Chemie geworden .
Katalysator in der metallorganischen Chemie
NHCs, die von Imidazoliumsalzen abgeleitet sind, nehmen eine wichtige Position in der modernen metallorganischen Chemie ein. Sie dienen als leistungsstarke Liganden für viele katalytische Reaktionen wie Negishi-, Kumada–Tamao–Corriu-, Sonogashira- und Suzuki–Miyaura-Kreuzkupplungsreaktionen, Buchwald–Hartwig-Aminierung, aerobe Oxidation, CuAAC-Reaktion .
Katalysator in der Hydroacylierung/Reduktion von aktivierten Ketonen
1,3-Bis(2,4,6-trimethylphenyl)imidazoliumchlorid, das aus dieser Verbindung synthetisiert werden kann, wurde in Kombination mit Triethylamin als Katalysator für die Hydroacylierung/Reduktion von aktivierten Ketonen verwendet . Diese Methode ist schnell, wirtschaftlich und liefert hohe Ausbeuten .
Generierung von N-heterocyclischen Carbenen in situ
Die Kombination von 1,3-Bis(2,4,6-trimethylphenyl)imidazoliumchlorid und Triethylamin ermöglicht die Generierung von N-heterocyclischen Carbenen in situ bei Raumtemperatur . Dies ist besonders nützlich in verschiedenen chemischen Reaktionen.
Koordination an den Diruthenium (II,III)-Kern
Forschungen zur Chemie von Diruthenium (II,III)-Tetracarboxylaten haben zu Versuchen geführt, N-heterocyclische Carbene axial an den Diruthenium (II,III)-Kern zu koordinieren . Diese Verbindung könnte potenziell in solchen Forschungen verwendet werden.
Synthese anderer chemischer Verbindungen
Diese Verbindung kann als Ausgangsmaterial für die Synthese anderer chemischer Verbindungen verwendet werden. Beispielsweise kann sie bei der Synthese von N,N’–bis– (2,4,6–trimethylphenylamino)ethan Dihydrobromid verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be a nucleophilic n-heterocyclic carbene (nhc) ligand . NHCs are a class of organic compounds that act as strong σ-donors and weak π-acceptors, making them ideal ligands for many transition metals in catalytic reactions .
Mode of Action
The compound interacts with its targets through its nucleophilic nature . As an NHC ligand, it can donate electron density to a metal center, facilitating various catalytic reactions . The exact mode of action would depend on the specific reaction and the metal center involved .
Biochemical Pathways
The compound is primarily used in synthetic chemistry, particularly in catalytic reactions . The specific biochemical pathways affected would depend on the reaction it is used in. For instance, it can be used to synthesize an IMes ligated-rhodium complex, which acts as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Result of Action
The result of the compound’s action is the facilitation of various catalytic reactions . By acting as a ligand, it can enhance the reactivity of the metal center and enable the transformation of substrates into desired products .
Action Environment
The efficacy and stability of (+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, it is a solid compound that is insoluble in water but soluble in organic solvents like alcohol and ether . Therefore, the choice of solvent can significantly impact its action.
Eigenschaften
IUPAC Name |
1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.2ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFKFAWYBTVLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820706-16-8 | |
| Record name | (+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




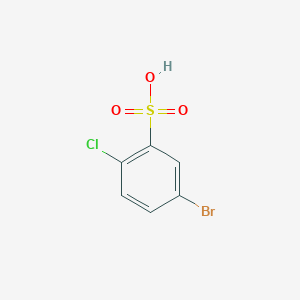

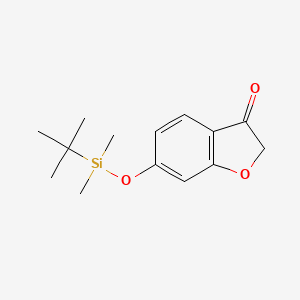
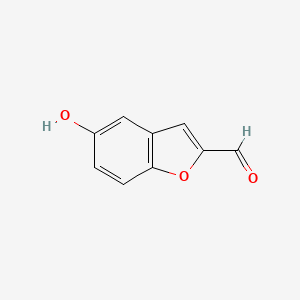
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1647021.png)

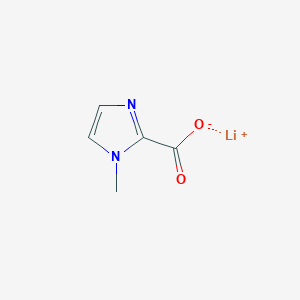
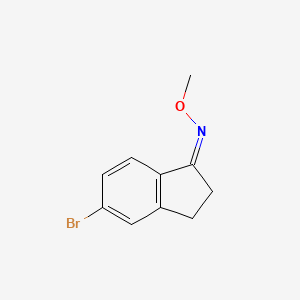
![(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1647041.png)


